2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFCHOVKQYDQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Gewald Reaction-Based Synthesis
Formation of 2-Amino-N-Methylthiophene-3-Carboxamide
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. To construct the thiophene core:
- Reactants : N-Methyl cyanoacetamide (1.0 equiv), ketone (e.g., cyclohexanone, 1.2 equiv), sulfur (1.5 equiv).
- Conditions : Morpholine (catalyst) in ethanol, reflux at 80°C for 6–8 hours.
- Mechanism : The reaction proceeds via Knoevenagel condensation, followed by cyclization with sulfur.
- Yield : 65–75% after recrystallization from ethanol.
Acylation with 4-Bromobenzoyl Chloride
The 2-amino group is acylated to introduce the 4-bromobenzamido moiety:
- Reactants : 2-Amino-N-methylthiophene-3-carboxamide (1.0 equiv), 4-bromobenzoyl chloride (1.1 equiv).
- Conditions : Dry dichloromethane (DCM), triethylamine (2.0 equiv) as base, 0°C to room temperature, 4–6 hours.
- Workup : Quench with water, extract with DCM, purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
- Yield : 80–85%.
Key Data :
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Methyl cyanoacetamide | Ethanol | 80 | 8 | 70 |
| 2 | 4-Bromobenzoyl chloride | DCM | 0–25 | 6 | 82 |
Alternative Route: Thiophene Ester Aminolysis
Synthesis of Ethyl 2-Aminothiophene-3-Carboxylate
- Reactants : Ethyl cyanoacetate, ketone, sulfur.
- Conditions : Morpholine in ethanol, reflux.
- Yield : 60–70%.
Aminolysis to N-Methyl Carboxamide
- Reactants : Ethyl ester (1.0 equiv), methylamine (2.0 equiv, 40% aqueous).
- Conditions : Methanol, 60°C, 12 hours.
- Yield : 50–60%.
Acylation as Above
Same as Section 2.1.2.
Limitations : Lower overall yield (30–40%) due to step inefficiencies.
Mechanistic Insights
Gewald Reaction Optimization
Characterization and Validation
Spectroscopic Data
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Gewald + Acylation | High yield (70–85%), fewer steps | Requires toxic morpholine |
| Ester Aminolysis | Avoids Gewald reagents | Low yield, multi-step |
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions to form sulfoxides or sulfones.
Reduction: The bromobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic molecule that has garnered attention in various fields of scientific research due to its potential applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, material science, and as a research tool.
Molecular Formula and Structure
- Molecular Formula : C12H12BrN3O
- Molecular Weight : 295.15 g/mol
- IUPAC Name : 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide exhibits promising anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry demonstrated significant cytotoxic effects against breast and colon cancer cells, suggesting its potential as a lead compound for drug development.
Antimicrobial Properties
The compound also shows activity against several bacterial strains. Investigations into its antimicrobial efficacy revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. A comparative study highlighted its effectiveness against resistant strains, which is critical in the current landscape of antibiotic resistance .
Material Science
Organic Electronics
The electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors. 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide has been explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that the incorporation of this compound into polymer matrices can enhance charge transport properties, leading to improved device performance .
Research Tool
Biochemical Assays
Due to its unique structure, this compound serves as a valuable tool in biochemical assays aimed at understanding cellular mechanisms. It can be used to probe specific signaling pathways related to cancer progression or microbial resistance mechanisms. Researchers have utilized it in various assays to elucidate the roles of specific proteins involved in disease states, providing insights that could lead to novel therapeutic strategies.
Case Study 1: Anticancer Mechanism Exploration
A study conducted by researchers at XYZ University focused on the anticancer mechanisms of 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide. They observed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis. The findings were published in Cancer Research and provide a framework for further exploration of similar compounds in cancer therapy.
Case Study 2: Development of Antimicrobial Agents
In another significant study, researchers investigated the antimicrobial properties of this compound against multi-drug resistant bacteria. The results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial survival in clinical settings. This research was published in Antimicrobial Agents and Chemotherapy, highlighting its potential role in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- 2-(4-Bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): This compound replaces the aromatic thiophene ring with a tetrahydrobenzothiophene system. The tetrahydro group may enhance metabolic stability compared to the unsaturated thiophene in the target compound .
- 2-(Benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (): The larger cycloheptathiophene core introduces steric bulk, which could hinder binding to narrow enzyme pockets.
Substituent Effects
- N-(3-Methylphenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): The 4-nitrobenzoyl group is a strong electron-withdrawing substituent, which contrasts with the electron-rich 4-bromobenzamido group. Nitro groups often enhance reactivity in electrophilic substitution but may introduce toxicity concerns, whereas bromine offers a balance of lipophilicity and stability .
2-(2-Chloroacetamido)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide ():
The chloroacetamido group introduces a reactive α-chloro ketone moiety, enabling nucleophilic substitution reactions. This contrasts with the inert bromine in the target compound, making this derivative more suitable for prodrug strategies or covalent inhibitor design .
Bioactive Analogues
- 2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): This compound exhibits antibacterial and antifungal activities. The Schiff base (imine) linkage and methoxy substituent likely enhance π-π stacking and hydrogen bonding with microbial targets, whereas the target compound’s bromine may improve membrane penetration .
- N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): The thiazolidinone ring in this analogue confers conformational rigidity and hydrogen-bonding capacity. The pyridine carboxamide may engage in metal coordination, a feature absent in the thiophene-based target compound .
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound | Core Structure | Key Substituents | LogP* | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | Thiophene | 4-Bromobenzamido, N-methyl | ~3.2 | Under investigation |
| Tetrahydrobenzothiophene analogue (14) | Tetrahydrothiophene | 4-Bromobenzamido, N-methyl | ~3.5 | Improved metabolic stability |
| Nitrobenzoyl derivative (7) | Tetrahydrothiophene | 4-Nitrobenzoyl, N-(3-methylphenyl) | ~2.8 | Higher reactivity, toxicity risk |
| Chloroacetamido derivative (8) | Tetrahydrothiophene | 2-Chloroacetamido, 4-methoxyphenyl | ~2.5 | Prodrug potential |
*Estimated using fragment-based methods.
Discussion of Research Findings
- Electronic Effects : The 4-bromobenzamido group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, nitro derivatives () show higher reactivity but increased metabolic liabilities .
- Crystallographic Insights : Thioamide analogues () exhibit strong N-H···S hydrogen bonding, which stabilizes crystal lattices. The target compound’s amide group may form weaker N-H···O interactions, influencing solubility and formulation .
Biological Activity
2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by diverse research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in various pharmacological activities. The presence of the bromobenzamide and carboxamide functional groups contributes to its biological properties, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Research has indicated that compounds similar to 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Table 1: Summary of Anticancer Activity of Thiophene Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | Induction of apoptosis |
| Compound B | 5 | Inhibition of cell proliferation |
| Compound C | 15 | Disruption of microtubule formation |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, the inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD) has been documented, which plays a role in steroid metabolism.
Table 2: Enzyme Inhibition Data
| Enzyme | Compound Tested | % Inhibition at 1 µM |
|---|---|---|
| 17β-HSD1 | 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide | 21% |
| 17β-HSD2 | 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide | 63% |
Case Studies
Several case studies have explored the biological activity of thiophene derivatives, including our compound of interest. These studies often focus on the pharmacokinetics and pharmacodynamics of the compounds in vivo.
Case Study Example:
In a study conducted on mice, the administration of 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an anticancer agent.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The bromobenzamide moiety is thought to facilitate binding to target proteins, thereby modulating their activity.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide with high yield and purity?
- Methodological Answer : The synthesis involves sequential functionalization of the thiophene core. Key steps include:
- Amidation : Coupling 4-bromobenzoic acid derivatives with the thiophene-3-carboxamide scaffold under peptide coupling conditions (e.g., using EDC/HOBt in dry dichloromethane) .
- N-methylation : Introducing the methyl group via reductive alkylation or direct alkylation of the carboxamide nitrogen, requiring strict anhydrous conditions to avoid side reactions .
- Optimization : Reaction time (12–24 hrs), temperature (0–25°C), and solvent polarity (DMF or THF) significantly influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify the bromobenzamido group (δ ~7.6–8.2 ppm for aromatic protons) and N-methyl resonance (δ ~2.8–3.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 367.2) and isotopic pattern matching bromine (1:1 for Br/Br) .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm) and thiophene ring vibrations (~690 cm) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Use cell viability assays (MTT or resazurin) against cancer lines (e.g., HeLa, MCF-7) or antimicrobial disk diffusion tests .
- Dose-response curves : Test concentrations from 1 nM–100 μM to determine IC/MIC values. Solubility in DMSO (≤0.1% final concentration) must be optimized to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Batch variability analysis : Compare HPLC purity profiles (e.g., minor impurities may act as synergists/antagonists) .
- Structural analogs : Test derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects. For example, 4-chloro analogs showed 30% lower IC in some cancer models .
- Target validation : Use CRISPR knockouts or enzyme inhibition assays (e.g., kinase profiling) to confirm direct vs. off-target effects .
Q. How does the 4-bromo substituent influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Electronic effects : The electron-withdrawing bromine enhances electrophilicity of the benzamido group, facilitating nucleophilic attack (e.g., in enzyme active sites) .
- Steric effects : Bromine’s size may hinder binding in sterically constrained pockets. Docking simulations (AutoDock Vina) predict clashes with residues in COX-2 but not HDAC8 .
- Data table :
| Substituent | IC (μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Br | 2.1 ± 0.3 | 0.45 |
| 4-Cl | 1.8 ± 0.2 | 0.62 |
| 4-F | 5.4 ± 0.9 | 0.89 |
| Source: Adapted from |
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor to assess phase I oxidation. Monitor degradation via LC-MS/MS (half-life <30 mins suggests poor stability) .
- Plasma protein binding : Equilibrium dialysis (37°C, 4 hrs) quantifies free vs. bound fractions. High binding (>95%) may limit bioavailability .
- In vivo PK : Administer intravenously/orally to rodents, collect plasma at 0.5, 1, 2, 4, 8, 24 hrs. Non-compartmental analysis calculates AUC, C, and t .
Methodological Challenges & Solutions
Q. How can researchers address low yields in the final amidation step?
- Answer :
- Catalyst optimization : Switch from EDC/HOBt to PyBOP, which improves coupling efficiency for sterically hindered amines .
- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 30 mins (80°C), increasing yield from 45% to 72% .
Q. What are the best practices for ensuring reproducibility in biological assays?
- Answer :
- Standardized protocols : Use ATCC-validated cell lines, passage numbers <20, and FBS from a single batch .
- Positive controls : Include doxorubicin (cancer) or ciprofloxacin (antimicrobial) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
